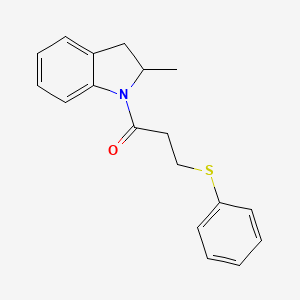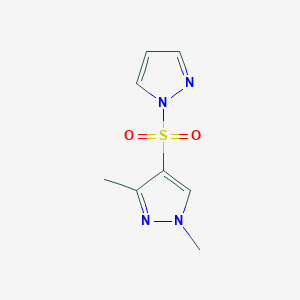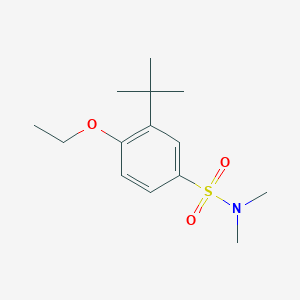
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfanyl)propan-1-one
Vue d'ensemble
Description
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfanyl)propan-1-one is a useful research compound. Its molecular formula is C18H19NOS and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1-[3-(phenylthio)propanoyl]indoline is 297.11873540 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Synthetic Studies
Single Crystal X-ray Structure Analysis : The study of thiazolylazo indole dyes, closely related to the chemical structure of interest, showcases the application of single crystal X-ray diffraction for determining the tautomeric forms of hetarylazo indole compounds. Such structural analyses are crucial for understanding compound geometries and conformations, which have implications in designing dyes and pigments with specific properties (Seferoğlu et al., 2009).
Proline Mimetic in Secondary Structures : The research on (S)-indoline-2-carboxylic acid derivatives reveals their potential as proline mimetics for designing new stable secondary structures. This study highlights solvent-dependent amide bond isomerization, which is a significant consideration in the development of new materials and the design of secondary structures in proteins (Pollastrini et al., 2021).
Antimicrobial Applications
Synthesis of New Heterocyclic Substances : Research involving 2-arylhydrazononitriles, a class of compounds related to the structural motif of "2-methyl-1-[3-(phenylthio)propanoyl]indoline," showcases their use in synthesizing a variety of heterocyclic substances with promising antimicrobial activities against a range of bacteria and yeast. This application is crucial for developing new antimicrobial agents (Behbehani et al., 2011).
Catalysis and Reaction Development
Enantioselective Friedel-Crafts Alkylation : The use of indoles in enantioselective Friedel-Crafts alkylation reactions, catalyzed by chiral phosphoric acid, demonstrates the application of indoline derivatives in synthesizing compounds with high enantioselectivity. This process is relevant for creating chiral building blocks in organic synthesis (Bachu & Akiyama, 2010).
Environmental and Green Chemistry
Synthesis and Characterization for Green Chemistry : A study on the environmentally friendly synthesis of 1-methyl-2-phenylindoline induced by UV light emphasizes the importance of green chemistry principles in the synthesis of indoline derivatives. Such research is crucial for developing sustainable methods in organic synthesis (Li et al., 2021).
Propriétés
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-14-13-15-7-5-6-10-17(15)19(14)18(20)11-12-21-16-8-3-2-4-9-16/h2-10,14H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPTTXYLTQLQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4577530.png)


![1-Phenyl-2-[(2-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4577538.png)
![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)
![4,5-DIMETHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B4577545.png)
![5-Methyl-1-[(4-methylphenyl)methyl]indole-2,3-dione](/img/structure/B4577555.png)

![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)
![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)
![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
